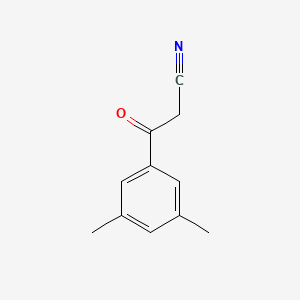

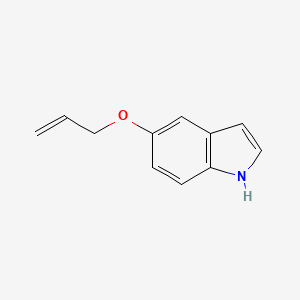

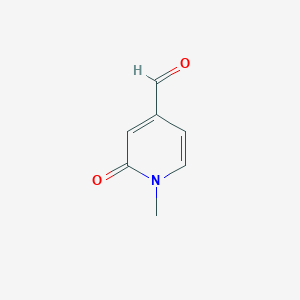

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

説明

Synthesis Analysis

The synthesis of 1,4-DHPs has been explored through various environmentally friendly methods. One approach involves a one-pot synthesis and aromatization process in refluxing water, where aldehydes react with acetoacetate esters or acetylacetone and ammonium acetate, followed by oxidation to the corresponding pyridine derivatives using ferric chloride or potassium permanganate . Another method describes the synthesis of 1,4-DHPs bearing a carbamate moiety on the 4-position, starting from hydroxyaldehydes and phenyl isocyanates, followed by reaction with methyl acetoacetate in the presence of ammonium fluoride . Additionally, a one-pot pseudo three-component reaction of nitroketene-N,S-acetals and aldehydes catalyzed by 2-aminopyridine has been used to synthesize highly functionalized hexa-substituted 1,4-DHPs .

Molecular Structure Analysis

The molecular structure of related compounds, such as dimethylindium-pyridine-2-carbaldehyde oximate, has been determined, revealing a dimeric structure with a row of five fused rings and a distorted trigonal bipyramidal geometry around the indium atoms . This information can be useful in understanding the structural aspects of 1,4-DHPs and their potential for forming complex geometries.

Chemical Reactions Analysis

1,4-DHPs can undergo various chemical reactions, including regioselective photochemical cycloaddition with enamine-carbaldehydes and alkenes, leading to the synthesis of 1,4-DHPs and 2-hydroxy-1,2,3,4-tetrahydropyridines . The reactivity of pyridine-2-carbaldehyde oxime with organo-derivatives of Group III elements has also been studied, showing the formation of oximates with potential fused-ring structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-DHPs are influenced by their synthesis methods and molecular structures. The environmentally friendly synthesis in pure water suggests that these compounds can be produced with minimal environmental impact . The ability of 1,4-DHPs to form stable crystalline structures with complex geometries indicates that they may have unique physical properties . Furthermore, the rapid elimination of a dihydropyridine derivative from the brain of mice suggests that these compounds could be used in drug delivery systems, particularly for targeting the brain .

科学的研究の応用

Brain Transport and Elimination Mechanisms

1-Methylpyridine-2-carbaldehyde oxime, as a quaternary pyridinium salt, has been studied for its efficiency in crossing the blood-brain barrier in a dihydropyridine prodrug form. This compound was used to investigate the elimination rate of small quaternary salts from the brain, supporting hypotheses about active transport mechanisms for organic ions in the brain (Bodor, Roller, & Selk, 1978).

Synthesis and Biological Activities

- Novel 1,4-dihydropyridine derivatives with 4-pyrone moieties were synthesized, showing weak calcium channel blocking activity. These compounds were obtained using 4-pyrone carbaldehydes in Hantzsch reaction (Shahrisa et al., 2012).

- The first use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand in paramagnetic transition metal ion coordination yielded a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior (Giannopoulos et al., 2014).

- New 1,2-dihydropyridine-3-carbonitrile derivative compounds were synthesized and evaluated for biological activity against various bacteria, indicating potential in antimicrobial research (Ibraheem et al., 2018).

Chemical Synthesis and Reactions

- Research on the synthesis of novel 1,4-dihydropyridines and 2-hydroxy-1,2,3,4-tetrahydropyridines through photocycloaddition of enamine-carbaldehydes with alkenes has been conducted, contributing to the development of new synthetic pathways (Tietz, Bergmann, & Brüggemann, 1983).

- Intramolecular 1,3-dipolar cycloadditions of various oximes and phenylhydrazones have led to the formation of fused isoxazolidine and pyrazolidine derivatives, offering insights into reaction mechanisms and potential applications in organic synthesis (Gotoh et al., 1996; Sun et al., 1996)(https://consensus.app/papers/13dipolar-cycloaddition-periphery-systems-part-facile-sun/ce423b5f9f715cf2bab0d7bbe9861316/?utm_source=chatgpt).

Catalysis and Green Chemistry

- Ionic liquid-mediated Knoevenagel condensation reactions have been performed using carbaldehydes like 4-oxo-(4H)-1-benzopyran-3-carbaldehyde, showcasing the potential of ionic liquids in catalyzing organic reactions with enhanced yields and environmental benefits (Hangarge, Jarikote, & Shingare, 2002).

- A water-mediated, catalyst-free synthesis of ylidenenitriles of 4-oxo-(4H)-1-benzopyran-3-carbaldehyde has been developed, emphasizing eco-friendly and efficient synthetic routes (Hangarge, Sonwane, Jarikote, & Shingare, 2001).

Safety and Hazards

特性

IUPAC Name |

1-methyl-2-oxopyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-8-3-2-6(5-9)4-7(8)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQGRCCIACNIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558577 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |

CAS RN |

94170-15-7 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。